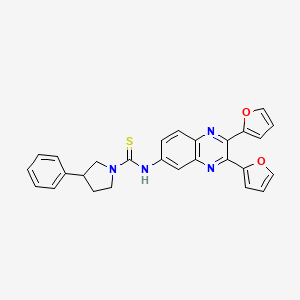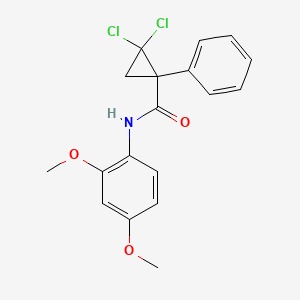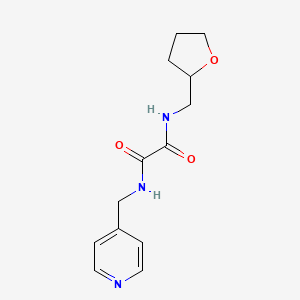
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide involves multi-step chemical reactions, starting from 2,3-dihydro-1,4-benzodioxin-6-amine, reacting with various chlorobenzenesulfonyl chlorides in the presence of aqueous basic medium to form intermediate sulfonyl chlorides. These are then reacted with electrophiles in polar aprotic solvents, like DMF, using lithium hydride as a base and activator to obtain the final compounds (Abbasi et al., 2020). Similar methodologies are employed to synthesize analogs with potential antibacterial, antifungal, and anti-diabetic activities, indicating the versatility of this synthetic route (Abbasi et al., 2023).
Molecular Structure Analysis
Structural characterization of synthesized compounds is typically confirmed using IR, 1H-NMR, and EI-MS spectral data, providing detailed insights into their molecular frameworks. These techniques validate the presence of key functional groups and the overall molecular structure, essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide analogs with various nucleophiles and electrophiles under different conditions demonstrates their chemical versatility. The formation of electrophilic and nucleophilic intermediates highlights the compound's potential in synthesizing a wide range of derivatives with varied biological activities. For example, specific derivatives have shown promising antibacterial and antifungal potential, indicating their reactivity towards microbial enzymes or cellular components (Abbasi et al., 2020).
Physical Properties Analysis
While specific physical property data for N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide is not directly available, analog compounds exhibit properties conducive to medicinal chemistry applications. These include solubility in common organic solvents, crystalline solid form, and stability under standard laboratory conditions, making them suitable for further pharmaceutical development.
Chemical Properties Analysis
The chemical properties of these compounds, such as their stability in biological media, reactivity with biomolecules, and susceptibility to metabolic transformations, are critical for their potential therapeutic applications. Studies have explored their metabolism, showing that specific substitutions can influence their metabolic stability and biological activity, suggesting the importance of chemical modifications in optimizing their properties for specific applications (Abbasi et al., 2023).
Eigenschaften
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-10(20)12-8-15-16(23-7-6-22-15)9-14(12)19-17(21)11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXXKHHYUHGNAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B4008643.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)

![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)
![N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4008674.png)
![4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008684.png)
![methyl 1-{2-hydroxy-3-[3-({[(1-hydroxycyclohexyl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B4008692.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4008702.png)

![3-methoxy-6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B4008716.png)
![N,N,N',N'-tetraethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4008721.png)
amino]acetamide](/img/structure/B4008725.png)
![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4008734.png)